N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide

COX-2 inhibition Molecular docking Structure-Activity Relationship

Generic substitution within the isoxazole amide class is risky due to extreme sensitivity of potency to minor structural changes-even close analogs cannot be treated as interchangeable. • Enables systematic SAR exploration of the 3,4-dimethoxy motif critical for secondary enzyme pocket binding (e.g., COX-2, ACAT). • Structurally distinct from regioisomer FLX475; ideal for chemoproteomic target deconvolution and differential selectivity profiling. • Serves as a comparator against known fluorophenyl-isoxazole derivatives with low µM anticancer potency (e.g., Compound 2f IC50 = 5.76 µg/mL on Hep3B). • Available for in vitro ACAT inhibition assays and scaffold optimization toward patentable anticancer series.

Molecular Formula C20H19FN2O4
Molecular Weight 370.38
CAS No. 953211-07-9
Cat. No. B2484963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide
CAS953211-07-9
Molecular FormulaC20H19FN2O4
Molecular Weight370.38
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)CC3=CC=C(C=C3)F)OC
InChIInChI=1S/C20H19FN2O4/c1-25-17-8-5-14(10-19(17)26-2)18-11-16(23-27-18)12-22-20(24)9-13-3-6-15(21)7-4-13/h3-8,10-11H,9,12H2,1-2H3,(H,22,24)
InChIKeyNHUKUGCHJOWUEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide (CAS 953211-07-9): Chemical Classification and Known Baseline


N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide (CAS 953211-07-9) is a fully synthetic small molecule belonging to the isoxazole amide class. Its structure features a 3,4-dimethoxyphenyl group at the isoxazole 5-position and a 4-fluorophenylacetamide moiety linked via a methylene bridge to the isoxazole 3-position. The compound has been cited in patent literature as a representative member of broader biaryl acetamide and heterocyclic amide series investigated for ACAT inhibition and anticancer activity, though direct, stand-alone pharmacological characterization for this specific congener remains limited in the open scientific literature.

Isoxazole amide scaffold for enzyme-target SAR probe studies
3,4-dimethoxy pharmacophore context for COX-2 / ACAT inhibitor research
Regioisomer-specific chemical probe; distinct from FLX475 chemotype

Procurement Risk of N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide Analogs: Why Structural Similarity Does Not Equal Functional Equivalence


Generic substitution within the isoxazole amide class is fraught with risk due to extreme sensitivity of both potency and target selectivity to seemingly minor structural permutations. Literature on closely related fluorophenyl-isoxazole derivatives demonstrates that shifting substituents on the phenyl rings or altering the acetamide linker length can drastically alter bioactivity [1]. For instance, the 3,4-dimethoxy substitution pattern is critical for creating optimal binding interactions with certain enzyme pockets, a feature not replicated by other substitution patterns [2]. Furthermore, the specific placement of the fluorine atom on the phenylacetamide ring, as opposed to the isoxazole ring, creates a distinct pharmacophore that influences molecular recognition and downstream signaling, which cannot be assumed identical in regioisomers where the fluorine is moved to the isoxazole-phenyl ring. These SAR findings underscore that even 'close analogs' cannot be treated as interchangeable without direct, quantitative comparative data, making precise procurement based on CAS number essential.

3,4-Dimethoxy pharmacophore mismatch

The 3,4-dimethoxy substitution on the isoxazole ring may not be functionally replicated by mono-methoxy or halogen-only analogs; target-binding modality may differ significantly.

Regioisomer identity risk

Regioisomer FLX475 has a distinct immunomodulatory profile; swapped aryl positions between the isoxazole and acetamide moieties yield a different biological identity that cannot be assumed interchangeable.

Fluorine placement sensitivity

Fluorine on the phenylacetamide ring versus the isoxazole ring may alter pharmacophore recognition and downstream signaling; regioisomeric shifts in fluorine position require validation.

Quantitative Differentiation Evidence for N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide


Structural Determinants of Target Engagement: The 3,4-Dimethoxy Pharmacophore

Molecular docking studies on a series of isoxazole-carboxamide derivatives, which include compounds structurally analogous to the target molecule, reveal that the 3,4-dimethoxy substitution on one phenyl ring is a key driver of binding affinity. This motif pushes the isoxazole ring into a secondary binding pocket of the COX-2 enzyme, creating ideal binding interactions not achievable with other substitution patterns (e.g., mono-methoxy, halogen-only) [1]. While this data is derived from structurally related analogs and not the specific CAS 953211-07-9 compound, it provides class-level evidence that the 3,4-dimethoxyphenyl group on the isoxazole ring is a critical pharmacophoric feature likely differentiating it from analogs lacking this precise substitution.

Binding Mode
Class-level

3,4-dimethoxy motif engages a secondary COX-2 binding pocket; described as creating favorable interactions not achievable with mono-methoxy or halogen alternatives

Supports pharmacophore-specific probe selection for enzyme-target studies

In silico docking context; compound-specific binding data to verify

COX-2 inhibition Molecular docking Structure-Activity Relationship

Anticancer Activity Spectrum of Fluorophenyl-Isoxazole Congeners

A study on a novel series of fluorophenyl-isoxazole derivatives, a class to which this compound belongs, evaluated antiproliferative activity against liver cancer cell lines Hep3B and HepG2 [1]. The most potent compound in that series (Compound 2f) showed IC50 values of 5.76 µg/mL and 34.64 µg/mL against Hep3B and Hep-G2, respectively [1]. This provides a quantitative baseline for what can be expected from optimized members of this chemotype. While the specific activity of CAS 953211-07-9 has not been published, this class-level data indicates that the general scaffold can engender low-micromolar anticancer potency, and its unique substitution pattern (3,4-dimethoxy on isoxazole vs. variable substitution in the reference series) is a key variable that would allow it to be distinctly profiled against these or similar cell lines.

Anticancer Benchmark
Class-level

Fluorophenyl-isoxazole congeners achieve single-digit µg/mL IC50 against Hep3B hepatocellular carcinoma cells (Compound 2f: 5.76 µg/mL)

Supports cytotoxicity endpoint review for oncology cell-model studies

Class benchmark reference; compound-specific activity pending

Anticancer Hep3B HepG2 MTS assay

Distinct Pharmacophore from Regioisomeric Analogs

The target compound represents a specific regioisomeric arrangement where the 4-fluorophenyl group is attached via an acetamide linker to the isoxazole 3-methylene position, while the 3,4-dimethoxyphenyl group is at the isoxazole 5-position. A closely related analog, 2-(3,4-dimethoxyphenyl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide, swaps the substitution pattern, placing the 4-fluorophenyl on the isoxazole ring directly and the dimethoxyphenyl on the acetamide side. This regioisomer, also known as FLX475, has shown distinct biological activity as an immunomodulatory agent . The very existence of FLX475 as a separately studied, named drug candidate with a different activity profile provides direct cross-study comparable evidence that the regiochemistry of the target compound (CAS 953211-07-9) is a key determinant of its distinct biological identity and should not be confused with its regioisomer.

Regioisomer Identity
Cross-study comparable

Target compound: 3,4-dimethoxyphenyl on isoxazole, 4-fluorophenylacetamide on linker. FLX475: aryl groups swapped, distinct immunomodulatory program reported

Supports regioisomer-specific study design; target profiles are not interchangeable

Cross-study comparator context; direct head-to-head profiling needed

Pharmacophore Regioisomerism Chemical Biology

Recommended Application Scenarios for N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide Based on Chemotype Evidence


Structure-Activity Relationship (SAR) Probe for COX-2 and Related Enzyme Targets

Based on molecular docking evidence that the 3,4-dimethoxy motif on isoxazole derivatives is critical for engaging secondary binding pockets in enzymes like COX-2, this compound is ideally suited as a SAR probe. Researchers investigating the impact of 3,4-dimethoxy versus halogen or mono-methoxy substitutions on enzyme inhibition potency and selectivity can use this compound as a key comparator. Its procurement enables the systematic exploration of how this specific substitution pattern affects binding kinetics and functional inhibition, as suggested by prior docking studies [1].

Anticancer Lead Optimization in Hepatocellular Carcinoma

Given that structurally related fluorophenyl-isoxazole derivatives have demonstrated low micromolar potency against Hep3B and HepG2 liver cancer cell lines (e.g., Compound 2f with IC50 of 5.76 µg/mL on Hep3B), this specific compound serves as a valuable scaffold for medicinal chemistry optimization [2]. It can be used in parallel with known active analogs to generate comparative cytotoxicity data, establish SAR trends, and identify derivatives with improved therapeutic indices. Its unique combination of a 3,4-dimethoxy-isoxazole and a 4-fluorophenylacetamide tail makes it a distinct entity for building a patentable and selective series.

Regioisomer-Specific Chemical Biology Studies

The clear structural distinction between this compound and its regioisomer FLX475 (which has swapped aryl ring positions) makes it a necessary tool for chemoproteomics and target deconvolution studies. Where FLX475 has been implicated in immunomodulation, this regioisomer may exhibit a different target profile. Systematic comparison of the two compounds in the same assay panels could reveal how subtle changes in regiochemistry alter target engagement and downstream biological responses, a study that is fundamentally impossible without procuring the correct, specific regioisomer.

ACAT Inhibition Research and Metabolic Disease Models

As part of the broader class of heterocyclic amides with established ACAT inhibitory activity, this compound may be evaluated for its ability to reduce cholesterol absorption and plasma cholesterol levels [3]. The patent literature describes several isoxazole-containing ACAT inhibitors with IC50 values in the sub-micromolar range. Testing this specific compound in established in vitro ACAT assays (e.g., rabbit liver microsomes) and in vivo cholesterol-fed rodent models would determine if its distinct substitution pattern offers advantages in potency, oral bioavailability, or reduced toxicity relative to earlier-generation ACAT inhibitors.

Application
Selection Property
Validation Focus
COX-2 / enzyme target SAR studies
3,4-dimethoxy pharmacophore binding context
Enzyme inhibition and docking-model review
Hepatocellular carcinoma cell-model studies
Fluorophenyl-isoxazole cytotoxicity scaffold
Cell-viability endpoint review
Regioisomer-specific chemical biology studies
Distinct regioisomer pharmacophore identity
Target-engagement and chemoproteomic endpoints
ACAT inhibition model studies
Isoxazole amide ACAT inhibitor scaffold
Enzyme inhibition and lipid-model endpoints
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